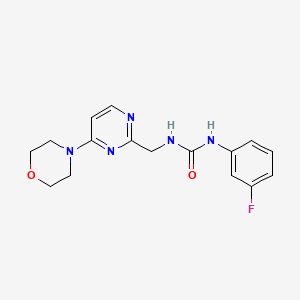
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a potent inhibitor of several protein kinases, including the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR). Due to its ability to inhibit these kinases, 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has been used in scientific research for its potential applications in cancer treatment and other diseases.
Wirkmechanismus
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibits several protein kinases, including 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea and PDGFR. These kinases play a crucial role in the growth and proliferation of cancer cells. By inhibiting these kinases, 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can block the growth and spread of cancer cells.
Biochemical and Physiological Effects
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea in lab experiments is its potency as a kinase inhibitor. This allows for the study of the role of these kinases in cancer growth and proliferation. However, a limitation of using this compound is its potential toxicity. Careful handling and dosing are required to minimize any adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea. One direction is the development of new analogs that can target specific kinases more effectively. Additionally, the combination of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the study of the potential applications of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea in other diseases, such as cardiovascular disease, is an area of potential future research.
Synthesemethoden
The synthesis of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea involves several steps. The first step is the reaction of 3-fluoroaniline with 2-chloro-4,6-dimethoxypyrimidine to form 3-fluoro-N-(2,4,6-trimethoxyphenyl)pyrimidin-2-amine. The second step involves the reaction of this intermediate with morpholine to form the final product, 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c17-12-2-1-3-13(10-12)20-16(23)19-11-14-18-5-4-15(21-14)22-6-8-24-9-7-22/h1-5,10H,6-9,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFKHWNLKXKSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide](/img/structure/B2903707.png)

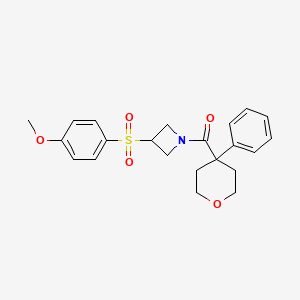
![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)
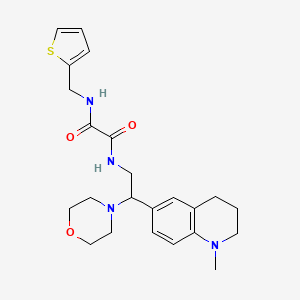
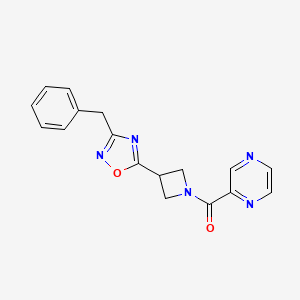

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
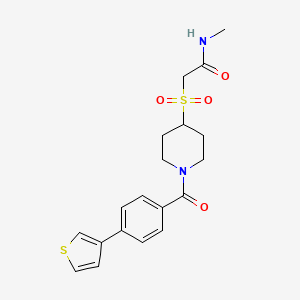
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
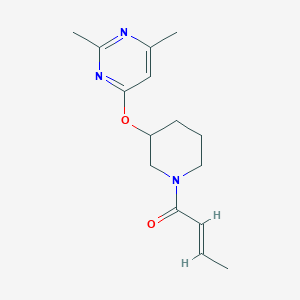
![N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2903726.png)

![3-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2903729.png)